3-(2-Furoylamino)propanoic acid
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Overview
Description
3-(2-Furoylamino)propanoic acid is an organic compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol . It is characterized by the presence of a furan ring attached to a propanoic acid moiety through an amide linkage. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Furoylamino)propanoic acid can be synthesized through the reaction of 2-furoyl chloride with β-alanine . The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis route involving 2-furoyl chloride and β-alanine can be scaled up for industrial purposes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Furoylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 3-(2-Furoylamino)propylamine.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
3-(2-Furoylamino)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the development of novel materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Furoylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and amide linkage allow it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(Furan-2-ylformamido)propanoic acid
- 3-(Furan-2-carboxamido)propanoic acid
Comparison
3-(2-Furoylamino)propanoic acid is unique due to its specific amide linkage and the presence of a furan ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific research applications.
Properties
IUPAC Name |
3-(furan-2-carbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-7(11)3-4-9-8(12)6-2-1-5-13-6/h1-2,5H,3-4H2,(H,9,12)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDIWQQDSQKTOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354032 |
Source
|
Record name | 3-(2-furoylamino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5652-37-9 |
Source
|
Record name | 3-(2-furoylamino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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